![molecular formula C7H14ClNO B1522138 Octahydrocyclopenta[b][1,4]oxazine hydrochloride CAS No. 1197767-62-6](/img/structure/B1522138.png)

Octahydrocyclopenta[b][1,4]oxazine hydrochloride

Overview

Description

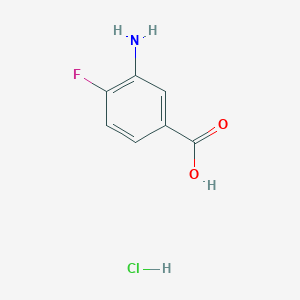

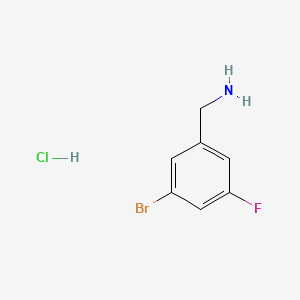

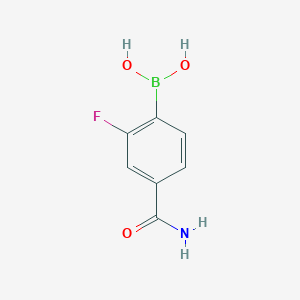

Octahydrocyclopenta[b][1,4]oxazine hydrochloride is a chemical compound with the molecular formula C7H14ClNO . It has a molecular weight of 163.65 . The IUPAC name for this compound is (4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride . The compound’s InChI code is 1S/C7H13NO.ClH/c1-2-6-7(3-1)9-5-4-8-6;/h6-8H,1-5H2;1H .

Molecular Structure Analysis

The molecular structure of Octahydrocyclopenta[b][1,4]oxazine hydrochloride can be represented by the canonical SMILES string: C1CC2C(C1)OCCN2.Cl . This indicates that the compound consists of a cyclopenta[b][1,4]oxazine ring structure, which is a five-membered heterocyclic species containing one nitrogen and one oxygen atom .Physical And Chemical Properties Analysis

Octahydrocyclopenta[b][1,4]oxazine hydrochloride has a molecular weight of 163.64 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are both 163.0763918 g/mol . The topological polar surface area of the compound is 21.3 Ų . The compound has a complexity of 105 .Scientific Research Applications

-

- Application: Oxadiazoles are five-membered heterocyclic molecules that have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

- Method: The synthesis of all regioisomeric forms taking representative examples .

- Results: Oxadiazoles have established their potential for a wide range of applications, including anticancer, vasodilator, anticonvulsant, antidiabetic, and other miscellaneous applications .

-

- Application: 1,3-Oxazine is one of the privileged heterocyclic motifs exhibiting significant pharmacological and materials applications .

- Method: The recent synthetic methodologies for the synthesis of 1,3-oxazines, fused and spiro-1,3-oxazines can be classified into several groups: multicomponent reactions, cyclization reactions, and temperature-dependent Rh (II)-carbenoid-mediated 2 H -azirine ring expansion .

- Results: They are also used as intermediates in the synthesis of a broad range of heterocyclic compounds and polymers .

properties

IUPAC Name |

2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-2-6-7(3-1)9-5-4-8-6;/h6-8H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEHBYVWAVHAEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1)OCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octahydrocyclopenta[b][1,4]oxazine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-2-[2-(trimethylsilyl)ethynyl]pyridine](/img/structure/B1522077.png)